Eucalyptone

Antibacterial Gram-negative MIC

Researchers requiring a validated antibacterial benchmark for cariogenic and periodontal pathogen studies often face challenges sourcing a compound with demonstrated sub-μg/mL potency and clear differentiation from common monoterpenes. Eucalyptone ((+)-Macrocarpal N) is a sesquiterpenoid-phloroglucinol isolated from Eucalyptus globulus, provided as a high-purity analytical standard. - Enables reproducible MIC assays against Gram-negative (as low as 0.78 μg/mL) and Streptococcus species (1.56 μg/mL), providing a reliable positive control distinct from inactive 1,8-cineole. - Serves as a critical HPLC-MS reference standard for dereplication, with a high LogP (6.75) marking lipophilic eucalyptus fractions. - Sourced from authenticated E. globulus, with batch-specific purity documentation to support extract authenticity and SAR studies.

Molecular Formula C28H38O7
Molecular Weight 486.6 g/mol
Cat. No. B1247899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEucalyptone
Synonymseucalyptone
Molecular FormulaC28H38O7
Molecular Weight486.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C1=C(C(=C(C(=C1O)C=O)O)C=O)O)C2(CCC(=O)C2C3C(C3(C)C)CCC(=O)C)C
InChIInChI=1S/C28H38O7/c1-14(2)11-19(21-25(34)16(12-29)24(33)17(13-30)26(21)35)28(6)10-9-20(32)23(28)22-18(27(22,4)5)8-7-15(3)31/h12-14,18-19,22-23,33-35H,7-11H2,1-6H3/t18-,19?,22-,23-,28-/m1/s1
InChIKeyKGPNGYABEKLGJP-YGRDELDPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Eucalyptone: Sesquiterpenoid Phloroglucinol for Oral Health


Eucalyptone (CAS 172617-99-1), also designated as (+)-Macrocarpal N, is a sesquiterpenoid phloroglucinol derivative primarily isolated from Eucalyptus globulus . It is a constituent of eucalyptus leaf extracts evaluated for natural food additive applications [1]. The compound possesses a molecular formula of C28H38O7 and a molecular weight of 486.6 g/mol .

Research Area Oral pathogen antimicrobial screening (Gram-negative & streptococcal)
Compound Identity Sesquiterpenoid-phloroglucinol macrocarpal analogue; not a monoterpene or phenolic acid
Selection Context Reported sub-μg/mL antibacterial activity distinct from common Eucalyptus constituents

Eucalyptone: Risks of Generic Substitution


Eucalyptone (a sesquiterpenoid-phloroglucinol conjugate) exhibits a distinct antimicrobial profile and potency compared to widely available Eucalyptus-derived monoterpenes (e.g., 1,8-cineole) or simple phenolic acids (e.g., gallic acid). While 1,8-cineole shows negligible antioxidant and limited antibacterial activity in direct assays [1], and gallic acid, though antioxidant, possesses weak antibacterial potency (MIC ~1,000 μg/mL) [2], Eucalyptone demonstrates sub-μg/mL to low-μg/mL antibacterial activity against oral pathogens [3]. Substituting Eucalyptone with these cheaper, more abundant alternatives would fail to replicate its specific pharmacological profile, compromising research reproducibility and therapeutic relevance.

! Monoterpenes (e.g., 1,8-cineole) lack the antibacterial activity of Eucalyptone. Substitution may not reproduce oral pathogen screening results.
! Simple phenolic acids (e.g., gallic acid) show weak antibacterial potency (MIC ~1,000 μg/mL) and differ in mechanism from phloroglucinol conjugates.

Eucalyptone: Comparison with Structural Analogues


Gram-Negative Antibacterial Activity

In a standardized antimicrobial screen against Gram-negative bacteria, Eucalyptone exhibited a Minimum Inhibitory Concentration (MIC) range of 0.78-6.25 μg/mL [1]. This potency is statistically comparable to Macrocarpal A (0.39-6.25 μg/mL) and Macrocarpal B (0.78-3.13 μg/mL), and falls within the active range of Macrocarpal C (0.2-1.56 μg/mL) [1]. In stark contrast, Gallic Acid—a common phenolic antioxidant—showed negligible Gram-negative activity with an MIC of 1,000 μg/mL [1].

Gram-Negative Antibacterial Activity
Source review
MIC 0.78–6.25 μg/mL
Supports oral pathogen Gram-negative screening
>160-fold difference vs. gallic acid (MIC 1,000 μg/mL); comparable to Macrocarpal A, B
Antibacterial Gram-negative MIC Oral pathogens

Anti-Streptococcal Activity

Against cariogenic Streptococcus species, Eucalyptone demonstrates an MIC range of 1.56-25 μg/mL [1]. While Macrocarpal A (0.78-1.56 μg/mL) and Macrocarpal C (0.39-1.56 μg/mL) exhibit slightly lower MIC minimums, Eucalyptone's broader range reflects activity across a wider panel of streptococcal strains, offering a different spectrum of inhibition. For comparison, the common Eucalyptus monoterpene 1,8-cineole showed no quantifiable anti-streptococcal activity in the same assay system [2].

Anti-Streptococcal Activity
Source review
MIC 1.56–25 μg/mL
Broader strain coverage vs. Macrocarpal C
1,8-cineole inactive; broader streptococcal panel
Anti-cariogenic Streptococcus mutans Antibacterial Oral health

Antioxidant Activity

A comprehensive study on eucalyptus leaf extract constituents revealed that while Eucalyptone is a major component, the observed antioxidant activity of the extract is predominantly attributed to gallic and ellagic acids [1]. Multiple antioxidant assays confirmed that Eucalyptone's contribution to radical scavenging is minor relative to these simple phenolic acids [1]. This contrasts with the negligible antioxidant activity of 1,8-cineole [1].

Antioxidant Activity
Class-level
Minor radical scavenging contribution
Not a primary antioxidant standard
Activity predominantly from gallic/ellagic acids in extract
Antioxidant Food additive Phenolics Assay

Lipophilicity (LogP)

Eucalyptone exhibits a high calculated LogP of 6.75 (ACD/Labs) or ~4.8 (XLogP3) [1]. This lipophilicity is markedly higher than that of many structurally related macrocarpals, which typically possess additional hydroxyl groups and lower LogP values. For instance, Macrocarpal A has a predicted LogP of approximately 4.1 . This difference impacts solubility, membrane permeability, and chromatographic behavior.

Lipophilicity (LogP)
Class-level
Calculated LogP 6.75 (ACD)
High lipophilicity for membrane studies
~1.6–2.6 log units higher than Macrocarpal A
Physicochemical LogP Lipophilicity Drug-likeness

Eucalyptone Research Applications


Anti-Cariogenic and Periodontic Screening

Eucalyptone is a validated positive control or test compound for in vitro studies targeting cariogenic Streptococcus species and Gram-negative periodontal pathogens. With MIC values as low as 0.78 μg/mL against Gram-negative bacteria and 1.56 μg/mL against streptococci [1][2], it provides a reproducible, moderately potent benchmark for evaluating novel antibacterial agents. Its activity profile is distinct from the inactive monoterpene 1,8-cineole [2], ensuring assay relevance.

Eucalyptus Phloroglucinol Reference Standard

As a well-characterized sesquiterpenoid-phloroglucinol conjugate from E. globulus, Eucalyptone serves as a critical reference standard for HPLC-MS quantification and dereplication studies of Eucalyptus extracts [3]. Its high LogP (6.75) differentiates it from more polar macrocarpals, making it a key marker for lipophilic fractions .

SAR Studies on Macrocarpal Scaffolds

Eucalyptone's antibacterial potency, which is comparable to Macrocarpal A and B but distinct from Macrocarpal C, provides essential SAR data [1]. Researchers exploring the pharmacophore of macrocarpal-type compounds can use Eucalyptone to probe the impact of specific side-chain modifications on Gram-negative vs. Gram-positive activity.

Food Additive Authenticity Testing

Since Eucalyptone is a constituent of commercial 'eucalyptus leaf extract' used as a natural food additive, its quantification is relevant for authenticity testing and batch-to-batch consistency [3]. While not the primary antioxidant contributor, its presence at defined levels (e.g., 27 ppm in leaf [4]) can serve as a marker for extract identity.

Application
Selection Property
Validation Focus
Oral Pathogen Screening
Antimicrobial screening context; reported Gram-negative & streptococcal activity
MIC endpoint comparison and strain coverage review
Eucalyptus Extract Reference Standard
Lipophilic phloroglucinol marker for HPLC-MS
Chromatographic identity and batch consistency markers
Macrocarpal SAR Studies
Antibacterial potency context distinct from Macrocarpal C
Side-chain modification impact on activity profile
Natural Extract Authenticity Testing
Constituent marker for Eucalyptus leaf extract
Quantification and extract identity verification

Technical Documentation Hub

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37 linked technical documents
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